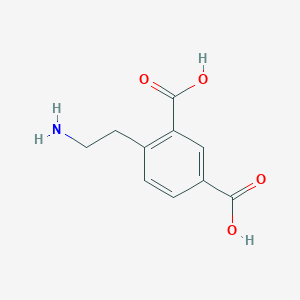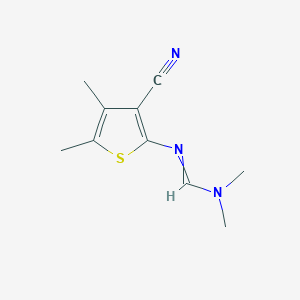![molecular formula C11H16ClNO2 B1378604 2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride CAS No. 1461715-09-2](/img/structure/B1378604.png)
2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride (2-DMAE-HCl) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular weight of 231.71 g/mol. It is soluble in water, methanol, ethanol, and acetone and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Polymer Science
The related compound poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is used in creating amphiphilic block copolymers. These copolymers can be modified with PDMAEMA side chains using azide–alkyne “click” chemistry, which could be useful in drug delivery systems due to their biocompatibility and biodegradability .
Drug Delivery Systems
PDMAEMA is known for forming stimuli-responsive polymersomes, which are vesicles that can carry and release drugs in response to specific stimuli such as temperature or pH changes . This property could be explored with 2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride in designing targeted drug delivery mechanisms.
Temperature-Responsive Materials
The low critical solution temperature (LCST) behavior of PDMAEMA allows it to precipitate at higher temperatures. This property is useful in creating temperature-responsive materials that could have applications in smart textiles or environmentally responsive coatings .
Bioconjugation
The azide–alkyne “click” reaction mentioned in the context of PDMAEMA is a powerful tool for bioconjugation, which is the process of joining two molecules, typically a small molecule and a biomolecule. This could be applied in the development of diagnostic tools or targeted therapies .
Mecanismo De Acción
Target of Action
It is known that this compound is used as a solvent in various organic synthesis reactions
Mode of Action
As a solvent, it likely interacts with other compounds to facilitate chemical reactions . The specifics of these interactions and the resulting changes would depend on the particular reaction and the other compounds involved.
Biochemical Pathways
As a solvent, it is likely involved in a variety of chemical reactions, each of which may involve different biochemical pathways .
Pharmacokinetics
As a solvent, its bioavailability would likely depend on the specific context in which it is used .
Result of Action
As a solvent, it likely facilitates chemical reactions without directly causing molecular or cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride. For example, its boiling point is 155-159°C at 20mm Hg, and it has a density of 1.014 g/mL at 25°C . Therefore, temperature and pressure could affect its state and its effectiveness as a solvent .
Propiedades
IUPAC Name |
2-[2-(dimethylamino)ethyl]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)8-7-9-5-3-4-6-10(9)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPYRJWTECSADP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=CC=C1C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1378523.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)







![3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378534.png)

